3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione
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Overview
Description
10-OXATETRACYCLO(6.3.0.2,7.0.3,6)TRIDECA-4,12-DIENE-9,11-DIONE is a complex organic compound with the molecular formula C12H10O3 . This compound is characterized by its unique tetracyclic structure, which includes multiple fused rings and a diene system. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-OXATETRACYCLO(6.3.0.2,7.0.3,6)TRIDECA-4,12-DIENE-9,11-DIONE typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the tetracyclic core structure. Subsequent oxidation and functional group modifications lead to the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
10-OXATETRACYCLO(6.3.0.2,7.0.3,6)TRIDECA-4,12-DIENE-9,11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
10-OXATETRACYCLO(6.3.0.2,7.0.3,6)TRIDECA-4,12-DIENE-9,11-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in mechanistic studies.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which 10-OXATETRACYCLO(6.3.0.2,7.0.3,6)TRIDECA-4,12-DIENE-9,11-DIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tetracyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- TRICYCLO[4.2.1.1(2,5)]DECA-3,7-DIENE-9,10-DIONE
- 3,7-DIAZATRICYCLO[4.2.2.2(2,5)]DODECA-9,11-DIENE-4,8-DIONE
- 2,3,6,7-TETRAMETHYL-3,7-DIAZATRICYCLO[4.2.2.2(2,5)]DODECA-9,11-DIENE-4,8-DIONE
Uniqueness
What sets 10-OXATETRACYCLO(6.3.0.2,7.0.3,6)TRIDECA-4,12-DIENE-9,11-DIONE apart from similar compounds is its specific arrangement of rings and functional groups. This unique structure imparts distinct chemical properties, making it particularly useful in specialized applications .
Properties
CAS No. |
6295-73-4 |
---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C12H10O3/c13-11-9-7-3-4-8(6-2-1-5(6)7)10(9)12(14)15-11/h1-10H |
InChI Key |
DGKRLDCSKQHWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C3C=CC2C4C3C(=O)OC4=O |
Origin of Product |
United States |
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